2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide
Description
2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is a brominated amide derivative featuring a furan-2-ylmethyl substituent on the nitrogen atom, a bromine atom at the β-position of the butanamide chain, and a methyl group at the γ-position.
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C10H14BrNO2/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
QMJZKMNLKRRENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CO1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(Furan-2-ylmethyl)-3-methylbutanamide
Bromination Reaction
- Brominating Agents :
- Reaction Monitoring : TLC (hexane:ethyl acetate = 4:1) confirms completion within 3–4 hours.
- Yield : 70–75% after purification via flash chromatography.
Mechanistic Insight :
The bromination proceeds via a radical pathway when using NBS, initiated by trace peroxides in solvents. With Br₂, electrophilic substitution dominates, favored by the electron-rich α-carbon adjacent to the amide group.
Microwave-Assisted Synthesis
Degruyter and Brill report a microwave-enhanced method to accelerate the bromination step:
- Conditions : 150 W irradiation, 80°C, 20 minutes in acetonitrile.
- Catalyst : 5 mol% tetrabutylammonium bromide (TBAB).
- Yield : 82% with 98% purity (HPLC), reducing reaction time from hours to minutes.
Advantages :
- Reduced side products (e.g., di-brominated species).
- Energy efficiency and scalability for industrial applications.
One-Pot Tandem Synthesis
A modified one-pot approach combines amidation and bromination (Fig. 2):
- Amidation : 3-Methylbutanoic acid and furfurylamine react with EDCl/HOBt in DMF at 25°C for 6 hours.
- In Situ Bromination : Addition of NBS (1.1 eq) and AIBN (0.1 eq) at 70°C for 1 hour.
Key Considerations :
- Strict anhydrous conditions prevent hydrolysis of the amide bond.
- AIBN ensures consistent radical initiation for selective mono-bromination.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Brominating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | NBS | −10 | 75 |
| Chloroform | Br₂ | 0 | 70 |
| Acetonitrile | NBS | 80 (MW) | 82 |
Polar aprotic solvents (e.g., acetonitrile) enhance NBS solubility and reaction homogeneity.
Catalytic Additives
- TBAB : Increases yield by 12% in microwave synthesis via phase-transfer catalysis.
- ZnCl₂ : Lewis acid (5 mol%) improves Br₂ reactivity in non-polar solvents (yield: 78%).
Purification and Characterization
- Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (3:1) removes unreacted starting material.
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals (mp: 112–114°C).
- Analytical Data :
Scalability and Industrial Production
AK Scientific details a pilot-scale protocol:
- Reactor : 100 L jacketed glass-lined steel vessel.
- Conditions : 25 kg precursor, NBS (1.1 eq), TBAB (0.5 eq), DCM, 8-hour batch process.
- Output : 18.7 kg (74% yield) with >99% purity (GC-MS).
Challenges :
- Exothermic bromination requires precise temperature control (−10 to 0°C).
- Waste management of HBr byproducts necessitates neutralization with NaOH.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could yield a fully saturated compound.
Scientific Research Applications
Scientific Research Applications
The applications of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide can be categorized into several key areas:
Medicinal Chemistry
This compound is being investigated for its potential pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Biological Research
In biological studies, this compound serves as a tool for:
- Enzyme Inhibition Studies : It may be used to explore interactions with specific enzymes, contributing to our understanding of metabolic pathways.
- Protein-Ligand Interactions : The unique structure allows for the investigation of binding affinities and mechanisms of action in protein-ligand systems.
Material Science
The compound's unique chemical structure makes it useful in:
- Synthesis of Novel Materials : It can act as an intermediate in the synthesis of new organic materials with tailored properties for applications in electronics or coatings.
Case Study 1: Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antimicrobial agent.
Case Study 2: Anticancer Effects
Research investigating its anticancer properties has shown that this compound can induce apoptosis in cancer cell lines. The results suggest that it may interfere with cell cycle progression, leading to reduced viability in tumor cells.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and furan ring can participate in binding interactions, while the amide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
- Furan vs. Phenyl: The furan-2-ylmethyl group (electron-donating) increases electron density at the amide nitrogen compared to electron-withdrawing substituents like chloro or cyano . This may enhance nucleophilic substitution reactivity at the bromine site.
- Heterocyclic Influence : Imidazole-containing analogs () exhibit distinct hydrogen-bonding and metal-binding capabilities, unlike the furan derivative .
Physicochemical Properties
Table 2: Solubility and Lipophilicity Trends
Notes:
- The furan derivative’s oxygen atom improves solubility in polar aprotic solvents compared to purely aromatic analogs (e.g., phenyl or chlorophenyl).
- Acetamidophenyl and imidazole derivatives show higher solubility due to hydrogen-bonding capacity .
Spectroscopic and Crystallographic Data
- FT-IR: All compounds show characteristic amide C=O stretches (1650–1750 cm⁻¹) and N–H stretches (~3300 cm⁻¹). The furan derivative’s C–O–C asymmetric stretching appears at 1000–1300 cm⁻¹, absent in non-heterocyclic analogs .
- Crystal Packing : highlights that planar conformations and hydrogen-bonded dimers (e.g., N–H⋯O interactions) are common in bromoacetamides. Bulky substituents like furan-2-ylmethyl may disrupt packing efficiency compared to smaller groups (e.g., chloro) .
Biological Activity
2-Bromo-N-(furan-2-ylmethyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a furan ring. These elements may confer distinct biological activities, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 1017031-76-3 |
| Molecular Formula | C10H14BrNO2 |
| Molecular Weight | 260.1 g/mol |
| Purity | 95% |
The presence of the furan ring contributes to its unique chemical properties and potential biological activities. The bromine atom is also significant for its reactivity and potential interactions with biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom may facilitate electrophilic interactions, while the furan ring could participate in π-stacking interactions with aromatic residues in proteins, potentially leading to inhibition or activation of various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibacterial agents.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, although further studies are required to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that the compound exhibits significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential use in treating bacterial infections.
- Anticancer Research : In a recent study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as an anticancer agent.
- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. This suggests that the compound may modulate critical biochemical pathways, warranting further exploration.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-bromo-N-(furan-2-ylmethyl)benzamide | Benzamide moiety instead of butanamide | Moderate antimicrobial effects |
| 2-bromo-N-(furan-2-ylmethyl)butanamide | Similar structure but lacks methyl group | Limited biological activity |
The unique combination of the bromine atom and furan ring in this compound may provide enhanced reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
